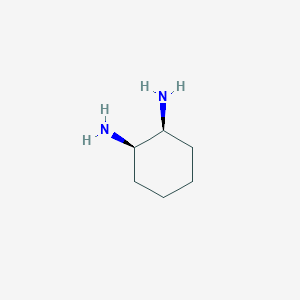

cis-1,2-Diaminocyclohexane

説明

Structure

3D Structure

特性

IUPAC Name |

(1S,2R)-cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJXIUAHEKJCMH-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311027 | |

| Record name | cis-1,2-Cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436-59-5 | |

| Record name | cis-1,2-Cyclohexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminocyclohexane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,2-Cyclohexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,2-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIAMINOCYCLOHEXANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0ZN6K26EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cis 1,2 Diaminocyclohexane and Its Optically Pure Derivatives

Strategic Approaches to cis-1,2-Diaminocyclohexane Synthesis

The synthesis of the this compound scaffold can be approached through several strategic routes, each with its own advantages and challenges. These methods often begin with common precursors and are adapted to achieve the desired stereochemistry.

A prevalent method for the industrial production of 1,2-diaminocyclohexane involves the hydrogenation of o-phenylenediamine. wikipedia.org This process typically yields a mixture of stereoisomers, including both cis- and trans-1,2-diaminocyclohexane. The separation of the desired cis-isomer from this mixture can be a challenging aspect of this synthetic route.

Another approach begins with cyclohexene oxide. The reaction of cyclohexene oxide with amines generally leads to the formation of trans-2-aminocyclohexanol. arkat-usa.org While this route is more direct for accessing trans-derivatives, modifications and alternative strategies are necessary to favor the formation of the cis-diamino scaffold. For instance, a multi-step sequence involving the opening of cyclohexene oxide, followed by the in-situ formation and subsequent opening of an aziridinium ion, has been explored for the synthesis of trans-1,2-diamines. arkat-usa.org Accessing the cis-isomer from such intermediates would require careful control of stereochemistry in the ring-opening steps.

A general procedure for the synthesis of trans-1,2-cyclohexanediamine from epoxycyclohexane involves its reaction with ammonia, followed by treatment with sulfuric acid and subsequent basification. chemicalbook.com This highlights the tendency of epoxide ring-opening to yield trans products.

| Starting Material | Reagents and Conditions | Product | Key Features |

| o-Phenylenediamine | H₂/Catalyst | Mixture of cis- and trans-1,2-diaminocyclohexane | Industrial method, requires isomer separation. wikipedia.org |

| Cyclohexene Oxide | 1. Secondary Amine2. Mesyl Chloride, Et₃N3. Primary/Secondary Amine | trans-1,2-Diaminocyclohexane derivatives | Primarily yields trans-isomers. arkat-usa.org |

| Epoxycyclohexane | 1. 30% Ammonia2. H₂SO₄3. NaOH | trans-1,2-Cyclohexanediamine | Illustrates the preference for trans-product formation. chemicalbook.com |

The demand for enantiomerically pure this compound derivatives has spurred the development of more intricate and efficient synthetic routes. One notable and scalable approach commences with meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate. This method provides a pathway to enantiomerically pure cis-1,2-cyclohexanediamines. researchgate.net

In a different strategy, researchers have focused on creating conformationally locked chiral cis-1,2-diamine scaffolds. researchgate.net This approach is aimed at designing ligands with reduced conformational flexibility, which can lead to higher enantioselectivity in asymmetric catalysis. The synthesis of these scaffolds often involves a key chiral resolution step of a racemic intermediate. researchgate.net

These advanced synthetic routes are often multi-step processes that require careful planning and execution to achieve the desired stereochemical outcome with high purity and yield.

Chiral Resolution Techniques for Racemic this compound Intermediates

The separation of enantiomers from a racemic mixture is a crucial step in obtaining optically pure compounds. For this compound and its intermediates, both chemical and enzymatic resolution methods have been successfully employed.

A classical and widely used method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral resolving agent. Tartaric acid is a common and effective resolving agent for 1,2-diaminocyclohexane. The reaction of a racemic mixture of the diamine with an enantiomerically pure form of tartaric acid leads to the formation of two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. researchgate.netchemrj.orgwisc.eduresearchgate.netacs.org While many reported procedures focus on the resolution of the trans-isomer, the same principle is applicable to cis-intermediates. wikipedia.org

For instance, the resolution of a racemic mixture of diaminocyclohexane using L-(+)-tartaric acid in the presence of glacial acetic acid can afford the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt in high yield and enantiomeric excess. researchgate.netchemrj.orgwisc.eduresearchgate.net The free amine can then be liberated by treatment with a base.

| Resolving Agent | Procedure | Outcome |

| L-(+)-Tartaric Acid | Formation of diastereomeric salts with a racemic mixture of 1,2-diaminocyclohexane, followed by fractional crystallization. researchgate.netwisc.eduresearchgate.net | Separation of (R,R)- and (S,S)-enantiomers. chemrj.org |

| D-(−)-Tartaric Acid | Similar to the procedure with L-(+)-tartaric acid, leading to the crystallization of the opposite diastereomeric salt. chemrj.org | Isolation of the complementary enantiomer. |

Enzymatic methods offer a powerful and highly selective alternative for the resolution of racemic compounds. Lipases are a class of enzymes that have demonstrated significant utility in the kinetic resolution of amines and their derivatives.

One approach involves the enantioselective acylation of the diamine. For example, Lipase (B570770) B from Candida antarctica (CAL-B) can catalyze the enantioselective acetylation of (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines. nih.gov This enzymatic process can, in some cases, proceed as a dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the acylated product. nih.gov

In a comparative study, both chemical and enzymatic methods were employed for the chiral resolution of a racemic intermediate in the synthesis of a conformationally locked cis-1,2-diamine scaffold. researchgate.net Furthermore, lipase-catalyzed N-acylation has been used to resolve both cis- and trans-2-aminocyclohexanecarboxamides, with Candida antarctica lipase B showing high enantioselectivity. researchgate.net

| Enzyme | Substrate | Reaction Type | Key Findings |

| Candida antarctica Lipase B (CAL-B) | (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines | Enantioselective acetylation / Dynamic Kinetic Resolution | Effective resolution, with potential for high yields. nih.gov |

| Candida antarctica Lipase B (CAL-B) | cis- and trans-2-Aminocyclohexanecarboxamides | Enantioselective N-acylation | Successful preparation of all enantiomers. researchgate.net |

| Pseudomonas cepacia Lipase | Racemic amine precursor for Ivabradine | Kinetic Resolution | Achieved up to 96:4 enantiomeric ratio of an alcohol precursor. polimi.it |

Scalable Synthesis Protocols for Enantiomerically Pure this compound Derivatives

The transition from laboratory-scale synthesis to industrial production requires the development of scalable and efficient protocols. A significant contribution in this area is a scalable approach for the synthesis of enantiomerically pure cis-1,2-cyclohexanediamines. researchgate.net This methodology starts from meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate and proceeds through a series of transformations to yield the desired products. The scalability of this route makes it particularly valuable for the large-scale production of these important chiral building blocks. researchgate.net

Derivatization Strategies for Amine Functional Groups in this compound

The primary amine groups of this compound serve as versatile handles for synthetic modification. These modifications are crucial for developing chiral ligands and catalysts used in enantioselective reactions. researchgate.net Derivatization allows for the fine-tuning of steric and electronic properties, which in turn influences the activity and selectivity of the resulting catalysts. researchgate.net

Reductive amination, also known as reductive alkylation, is a cornerstone method for converting primary amines into secondary or tertiary amines. The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

The general procedure for the reductive amination of this compound begins with the dissolution of the diamine and the selected aldehyde or ketone in a suitable solvent, such as methanol (B129727) or 1,2-dichloroethane (DCE). youtube.comorganic-chemistry.org The formation of the iminium ion intermediate can be accelerated by the addition of a catalytic amount of acid, like acetic acid. youtube.com A reducing agent is then introduced to the mixture to reduce the imine to the final alkylated amine. youtube.com

A variety of reducing agents can be employed, each with specific advantages. Sodium triacetoxyborohydride is a particularly mild and selective agent that tolerates a wide range of functional groups. organic-chemistry.org Other common reagents include sodium borohydride, often used in conjunction with an acid catalyst such as boric acid or p-toluenesulfonic acid, and sodium cyanoborohydride. youtube.comorganic-chemistry.org The choice of reducing agent and solvent system can be optimized for different carbonyl substrates to achieve high yields. organic-chemistry.org

Table 1: Selected Reagents and Conditions for Reductive Amination

| Reducing Agent | Typical Solvent | Catalyst (if any) | Notes |

|---|---|---|---|

| Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Acetic Acid (for ketones) | Mild and selective, tolerates many functional groups. organic-chemistry.org |

| Sodium Borohydride | Methanol, 2,2,2-Trifluoroethanol | Boric Acid, p-Toluenesulfonic acid | A common and cost-effective reagent. organic-chemistry.org |

| Sodium Cyanoborohydride | Methanol | Acetic Acid | Effective at reducing iminium ions while leaving aldehydes untouched. youtube.com |

| Phenylsilane | Not Specified | Dibutyltin dichloride | Effective for aldehydes and ketones with aniline and dialkylamines. |

Building upon the principles of amine derivatization, optically pure this compound is a valuable scaffold for creating libraries of chemically diverse secondary diamine ligands. researchgate.net These ligands are instrumental in the field of asymmetric catalysis, where their complexes with transition metals can act as efficient chiral catalysts. researchgate.net

The synthesis of these ligands typically involves the N-alkylation of the primary diamine scaffold. This can be achieved through methods like reductive amination, as described previously, or through nucleophilic substitution reactions with alkyl halides. By reacting the diamine with various aldehydes, ketones, or other electrophiles, a range of N,N'-disubstituted derivatives can be produced. The steric and electronic properties of the resulting secondary diamine ligand are dictated by the nature of the substituents introduced. researchgate.net

For example, a library of nine distinct secondary diamine ligands was synthesized from an optically pure cis-1,2-diamine scaffold. researchgate.net These new ligands were thoroughly characterized using NMR spectroscopy, mass spectrometry, and chiral HPLC. researchgate.net The potential of these synthesized ligands as chiral catalysts was subsequently evaluated in asymmetric reactions, such as the Henry reaction and asymmetric transfer hydrogenation. researchgate.net The results of these evaluations showed a range of catalytic activities and enantioselectivities, which were dependent on the specific structural variations of the ligands. researchgate.net This highlights the importance of creating diverse ligand libraries to identify the optimal catalyst for a specific chemical transformation.

Table 2: Examples of Synthesized Secondary Diamine Ligand Types

| Ligand Type | Synthetic Precursor (Example) | Potential Application |

|---|---|---|

| N,N'-Dibenzyl Ligands | Benzaldehyde (B42025) | Catalysts for asymmetric nitroaldol (Henry) reactions. researchgate.net |

| N,N'-Dialkyl Ligands | Various Aldehydes/Ketones | General use in asymmetric synthesis. researchgate.net |

The development of these secondary diamine ligands from this compound is a key area of research. Their use in forming complexes with metals like copper(II) and rhodium(II) has been shown to efficiently promote asymmetric reactions, leading to the synthesis of optically pure intermediates and products. researchgate.netresearchgate.netnih.gov

Coordination Chemistry of Cis 1,2 Diaminocyclohexane Complexes

Ligand Design and Metal Complexation with cis-1,2-Diaminocyclohexane

This compound serves as a versatile building block in the design of more complex ligands. Its two primary amine groups provide reactive sites for the synthesis of multidentate ligands, which can then be used to chelate transition metals, forming stable and well-defined coordination complexes.

The cis configuration of the amino groups on the cyclohexane (B81311) ring pre-organizes them for chelation, leading to the formation of a stable five-membered ring upon coordination to a metal center. This inherent structural feature makes this compound an excellent scaffold for developing ligands for a range of transition metals. For instance, it has been used to create EDTA-like derivatives for potential in vivo detoxification of heavy metals and actinides. researchgate.net The resulting ligands, such as cyclohexane diamino tetraphosphonate (CDTP) and diamino diphosphonate (CDDP), demonstrate a strong ability to form highly stable complexes. researchgate.net Furthermore, water-soluble transition metal complexes of nickel(II), copper(II), and zinc(II) have been synthesized using N-phthaloylglycinate conjugated with bis(1,2-diaminocyclohexane), highlighting the ligand's role in creating bioactive compounds. rsc.org

A number of this compound platinum(II) complexes have been synthesized and characterized using various analytical techniques, including elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt). tandfonline.com The synthesis often involves the reaction of a suitable platinum(II) precursor with this compound. The resulting complexes are of interest due to their potential applications, drawing inspiration from the success of other platinum-based drugs. nih.gov The hydrophobicity of the diaminocyclohexane ligand may allow these complexes to interact with biological targets in ways that are inaccessible to simpler platinum compounds. nih.gov

Platinum(II) complexes incorporating both this compound and amino acid ligands have been prepared and extensively studied. tandfonline.comtandfonline.com In these complexes, the amino acid ligands typically bind to the platinum(II) center in a unidentate fashion through the amino nitrogen. tandfonline.com This binding preference is consistent with the high affinity of platinum(II) for nitrogen donor atoms over oxygen donors. tandfonline.com Spectroscopic data, particularly ¹⁹⁵Pt NMR, confirms a square planar geometry around the platinum(II) center with four nitrogen donor ligands. tandfonline.com For example, the ¹⁹⁵Pt NMR chemical shift for a complex with two glycine (B1666218) ligands is indicative of a PtN₄ coordination environment. tandfonline.com Infrared spectroscopy further supports the structure, showing characteristic bands for free carboxylate ions, which indicates that the carboxylate groups of the amino acids are not coordinated to the platinum center. tandfonline.com

| Complex | ¹⁹⁵Pt NMR Chemical Shift (ppm) | Reference |

| [Pt(gly-N)₂(cis-DACH)] | -2856 | tandfonline.com |

| [Pt(pro-N)₂(cis-DACH)] | -2661 | tandfonline.com |

Table showing ¹⁹⁵Pt NMR data for selected this compound platinum(II) complexes with amino acid ligands.

Gold(III) complexes featuring the this compound ligand have been synthesized and characterized. nih.govresearchgate.net One such example is the mixed diamine ligand complex, [(cis-DACH)Au(pn)]Cl₃, where 'pn' is 1,3-diaminopropane (B46017). nih.gov Characterization using techniques like solid-state ¹³C NMR confirms that both the this compound and the 1,3-diaminopropane are strongly bound to the gold(III) center through their nitrogen donor atoms. nih.gov X-ray diffraction analysis of this complex revealed a distorted square-planar geometry around the gold atom. nih.gov

Schiff-base ligands derived from the condensation of this compound with aldehydes or ketones are effective chelators for zinc(II) ions. rsc.orgscilit.com The synthesis of these complexes can be achieved through a template method, involving the condensation reaction followed by complexation with a zinc(II) salt. rsc.org These zinc(II) Schiff-base complexes have garnered significant interest due to their structural properties and potential applications. ajol.info Reduced Schiff base ligands derived from this compound and substituted benzaldehydes also form stable, mononuclear complexes with zinc(II), typically with a distorted tetrahedral geometry. nih.gov

Single-crystal X-ray diffraction is a powerful tool for the definitive structural characterization of these metal complexes. researchgate.netijcce.ac.irijcce.ac.irspuvvn.edu For a Schiff-base zinc(II) complex derived from this compound, X-ray analysis revealed the formation of an asymmetric dimer in the solid state. rsc.orgscilit.com In this dimeric structure, two zinc atoms are pentacoordinated and bridged by a µ-phenoxo group. rsc.org The rigidity of the cis-cyclohexane ring in its energetically favored chair conformation contributes to the formation of this specific asymmetric arrangement. rsc.org In mononuclear zinc(II) complexes with reduced Schiff base ligands, X-ray diffraction confirms a distorted tetrahedral coordination geometry around the zinc center, with the ligand coordinating through both nitrogen atoms. nih.gov

| Complex | Metal Center | Coordination Geometry | Key Structural Feature | Reference |

| [(cis-DACH)Au(pn)]³⁺ | Au(III) | Distorted Square-Planar | Mixed diamine ligands | nih.gov |

| Zn(II) Schiff-base complex from this compound | Zn(II) | Pentacoordinate | Asymmetric dimer with µ-phenoxo bridge | rsc.org |

| [Zn(L)Cl₂] (L = reduced Schiff base from this compound) | Zn(II) | Distorted Tetrahedral | Mononuclear complex with tetra-coordinate central atom | nih.gov |

Table summarizing the structural features of selected metal complexes of this compound determined by X-ray diffraction.

Schiff-Base Zinc(II) Complexes Derived from this compound

Stereochemical Influence on Complex Formation and Stability

The stereochemistry of the 1,2-diaminocyclohexane (dach) ligand, specifically the cis or trans relationship between the two amino groups, profoundly influences the formation, stability, and structure of the resulting metal complexes. This influence stems directly from the conformational constraints imposed by the cyclohexane ring to which the donor nitrogen atoms are attached.

The coordination chemistry of trans-1,2-diaminocyclohexane is extensive, largely because its stereoisomers, particularly the chiral (1R,2R)- and (1S,2S)-dach, are highly effective ligands in asymmetric catalysis. nih.govresearchgate.net In contrast, the use of this compound as a ligand in coordination chemistry is significantly less common. nih.govresearchgate.net This disparity can be attributed to the inherent conformational differences between the two isomers upon chelation to a metal center.

trans-1,2-Diaminocyclohexane can adopt a stable chair conformation where both amino substituents occupy equatorial positions. Upon chelation, this diequatorial arrangement allows the five-membered chelate ring (M-N-C-C-N) to adopt a stable, puckered (gauche) conformation with minimal steric strain. youtube.com This energetically favorable arrangement contributes to the formation of highly stable metal complexes, which is a desirable trait for applications in catalysis and materials science. nih.gov

In stark contrast, for this compound, the two amino groups are constrained to be on the same side of the cyclohexane ring. In a stable chair conformation, one amino group must occupy an equatorial position while the other is forced into a sterically more demanding axial position. nih.gov When this ligand chelates to a metal ion, the resulting five-membered ring is conformationally strained. The axial substituent introduces significant 1,3-diaxial interactions with the hydrogen atoms on the cyclohexane ring, which destabilizes the complex relative to its trans counterpart. york.ac.uk This inherent strain in the ligand backbone of the cis isomer is a primary reason for the lower thermodynamic stability of its complexes compared to those formed with the trans isomer.

This stability difference is a key factor in the prevalence of trans-dach complexes in the literature. The robust and well-defined coordination environment provided by trans-dach is often crucial for achieving high efficiency and selectivity in catalytic processes. nih.gov

Table 1: Conformational Effects on Metal Complex Stability

| Ligand Isomer | Substituent Positions in Chair Conformation | Chelate Ring Conformation | Steric Strain | Relative Complex Stability |

| trans-1,2-Diaminocyclohexane | Diequatorial (favored) | Staggered (gauche) | Low | High |

| This compound | Axial-Equatorial | Eclipsed (strained) | High | Low |

The conformation of the cyclohexane ring in this compound-based ligands has a direct and significant impact on the three-dimensional structure and molecular packing of their metal complexes in the solid state. The fixed axial-equatorial disposition of the coordinating amino groups acts as a rigid structural constraint that influences not only the geometry at the metal center but also the supramolecular assembly of the complex units into larger aggregates.

A pertinent example is found in the crystal structure of a copper(II) complex derived from a Schiff base formed by the condensation of this compound and 1-(o-hydroxyphenyl)butane-1,3-dione. rsc.org X-ray crystallographic analysis of this complex, {3,3′-(cis-1,2-cyclohexanediyldi-imino)bis[1-(o-hydroxyphenyl)but-2-enonato]-(N,N′,O¹,O¹′)}copper(II), reveals critical structural details. rsc.org

In this complex, the cis-diaminocyclohexane backbone forces the tetradentate ligand to wrap around the copper(II) ion in a specific manner. The coordination geometry around the copper center is described as having a marked tetrahedral twist of approximately 14 degrees away from an ideal square planar geometry. rsc.org This distortion is a direct consequence of the steric strain imposed by the axial-equatorial conformation of the chelated cis-dach moiety. The cyclohexane ring cannot easily adopt a conformation that would allow the four donor atoms of the Schiff base ligand to lie perfectly in a plane around the metal ion.

Table 2: Crystallographic Data for a {cis-1,2-dach-Schiff base}copper(II) Complex rsc.org

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 13.143(8) |

| b (Å) | 14.279(8) |

| c (Å) | 14.289(14) |

| α (°) | 67.36(6) |

| β (°) | 71.18(7) |

| γ (°) | 91.36(5) |

| Coordination Geometry Twist | ~14° from square planar |

Applications in Asymmetric Catalysis

Development of Chiral Catalysts Based on cis-1,2-Diaminocyclohexane Scaffolds

Researchers have focused on designing and synthesizing axially chiral, conformationally locked cis-1,2-diamine scaffolds. researchgate.netresearchgate.net This "conformational lock" strategy facilitates the convenient and symmetrical derivatization of the amino groups, often through reductive amination, allowing for the generation of a diverse library of optically pure chiral ligands. researchgate.net The synthesis of these scaffolds is a critical step, often involving the chiral resolution of a racemic intermediate, which can be achieved through both chemical and enzymatic methods. researchgate.net

While ligands based on the trans-1,2-diaminocyclohexane motif are frequently used in transition metal-catalyzed asymmetric reactions, the development of catalysts from cis-DACH derivatives is a more recent focus. researchgate.net These novel ligands have been synthesized and their absolute configuration has been confirmed through methods like single-crystal X-ray crystallography. researchgate.net A range of secondary diamine ligands have been created from the optically pure primary diamine scaffold and subsequently evaluated for their catalytic potential. researchgate.net

Catalytic Performance in Asymmetric Reactions

Catalysts derived from this compound have been evaluated in several key asymmetric reactions, demonstrating varied levels of success in terms of catalytic activity and enantioselectivity.

Ligands derived from the conformationally locked cis-DACH scaffold have been tested as catalysts in the asymmetric Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. researchgate.netresearchgate.net When complexed with copper(II) acetate, these ligands have demonstrated the ability to catalyze the reaction with excellent yields and moderate enantioselectivity at room temperature. researchgate.net

Research has shown that the enantioselectivity of the reaction can be improved by lowering the reaction temperature. researchgate.net The catalytic performance is influenced by both the steric and electronic properties of the ligand structure, leading to a range of observed catalytic activities and enantioselectivities. researchgate.net For example, in the reaction between p-nitrobenzaldehyde and nitromethane, different ligands produced the corresponding nitroalcohol with varying success.

| Aldehyde Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Conditions |

|---|---|---|---|---|

| p-Nitrobenzaldehyde | cis-DACH Ligand/Cu(OAc)₂ | Excellent | Moderate | Room Temperature |

| p-Nitrobenzaldehyde | cis-DACH Ligand/Cu(OAc)₂ | Good | Increased | Lower Temperatures |

| Benzaldehyde (B42025) | cis-DACH Ligand/Cu(OAc)₂ | Lower than p-nitrobenzaldehyde | Similar to p-nitrobenzaldehyde | 0°C, 10 mol% catalyst |

The application of this compound-based ligands in asymmetric transfer hydrogenation has been explored, though with limited success compared to other reactions. researchgate.net Studies evaluating a library of chemically diverse secondary diamine ligands found them to be generally less suitable for this transformation. researchgate.net Only a select number of the tested ligands were capable of catalyzing the reaction, and just a single example resulted in a decent level of enantioselectivity. researchgate.net This suggests that the specific ligand architecture derived from the cis-DACH scaffold may not be optimal for creating the necessary chiral environment for highly enantioselective hydride transfer in this context.

In contrast to transfer hydrogenation, catalysts based on cis-DACH have shown significant promise in the enantioselective epoxidation of olefins. researchgate.netnih.gov This reaction is a valuable method for synthesizing chiral epoxides, which are versatile building blocks in organic synthesis. The use of hydrogen peroxide as the oxidant is particularly advantageous due to its environmental compatibility.

A notable breakthrough in this area is the development of Titanium Salalen complexes derived from this compound and fluorinated salicylic aldehyde derivatives. nih.govresearchgate.net These catalysts, when used with aqueous hydrogen peroxide, have demonstrated outstanding activity and enantioselectivity in the epoxidation of terminal, non-conjugated olefins. researchgate.netnih.gov

Key features of this catalytic system include:

High Yields and Enantioselectivities: The catalysts provide epoxides in high yields, with enantiomeric excesses (ee) reaching up to 96%. researchgate.net

Low Catalyst Loadings: Effective catalysis is achieved with loadings as low as 0.1–0.5 mol%. researchgate.net

Solvent-Free Conditions: The reaction can be performed effectively even under solvent-free conditions. researchgate.net

Broad Substrate Scope: The system is effective for a wide range of non-conjugated terminal and cis-1,2-disubstituted olefins. nih.gov

Functional Group Tolerance: The catalytic process is compatible with various functional groups, including ethers, esters, halides, nitriles, and nitro groups. researchgate.net

The introduction of pentafluorophenyl substituents into the Salan ligand is a key feature, and the active catalyst is typically generated in situ through the complexation of the cis-DACH Salan ligand with a titanium source like Ti(OiPr)₄. nih.gov The addition of acidic or basic co-catalysts, such as pentafluorobenzoic acid, has been found to significantly accelerate the epoxidation process. researchgate.net

| Olefin Substrate | Epoxide Yield (%) | Catalyst Loading (mol%) |

|---|---|---|

| 1-Octene | 87-95 | 0.5 |

| Other Terminal Olefins | 87-95 | 0.5 |

| cis-2-Octene | 87-95 | 0.5 |

Data sourced from studies on a new generation of homogeneous titanium catalysts derived from cis-DACH. nih.gov

The influence of this compound extends beyond small molecule catalysis into the realm of materials science, specifically in the synthesis of chiral biomimetic nanostructures. researchgate.net Research has demonstrated that optically active 1,2-diaminocyclohexane can be used to induce chirality in achiral materials. researchgate.net

In one application, the oxidative polymerization of catecholamines in the presence of DACH resulted in the formation of chiral biomimetic nanostructures. researchgate.net The chirality of the resulting polycatecholamine materials was confirmed using circular dichroism. Furthermore, the presence and inherent chirality of the DACH molecule influenced the self-assembly behavior of these nanostructures, leading to the formation of distinctive patterns and "curly carpet-like" structures on silicon surfaces. researchgate.net This demonstrates the potential of cis-DACH to act as a chiral template, guiding the formation of complex, ordered materials with specific, predictable morphologies. researchgate.net

Enantioselective Epoxidation of Terminal Non-Conjugated Olefins with Hydrogen Peroxide

Modulation of Catalytic Activity and Enantioselectivity

The effectiveness of catalysts derived from this compound in asymmetric synthesis is not static; it can be precisely adjusted by modifying the ligand structure. The modulation of catalytic activity and the degree of enantioselectivity—the preferential formation of one enantiomer over the other—are critical for the practical application of these catalysts. Researchers achieve this control primarily by altering the steric and electronic properties of the ligand, locking its conformation to create a more defined chiral environment, and exploring innovative concepts such as chemical switches to control chirality.

Influence of Steric and Electronic Structural Variation

The catalytic performance of metal complexes is profoundly influenced by the steric and electronic characteristics of their ligands. In ligands derived from this compound, systematic structural variations allow for the fine-tuning of both reactivity and stereoselectivity. researchgate.net The steric properties relate to the size and shape of the ligand, which can dictate how a substrate approaches the metal's active site. Electronic effects, on the other hand, involve the modulation of the electron density at the metal center by the ligand, which can affect the catalyst's activity. researchgate.netrsc.org

A study involving a library of chemically diverse secondary diamine ligands synthesized from an optically pure cis-1,2-diamine scaffold demonstrated this principle effectively. When these ligands were used as chiral catalysts in the asymmetric Henry reaction, a range of catalytic activities and enantioselectivities was observed, directly corresponding to the steric and electronic differences among the ligands. researchgate.net

While research on the cis-DACH scaffold is less common than its trans counterpart, principles observed in the latter provide valuable insights. researchgate.net For instance, in manganese-catalyzed asymmetric hydrogenation of ketones using ligands based on (R,R)-1,2-diaminocyclohexane, steric hindrance on the aromatic rings of the ligand led to significant differences in product conversion. nih.gov DFT calculations in such systems have revealed that the origin of stereoselectivity is often dominated by the steric repulsion between the substrate and the ligand in the transition state. nih.govrsc.org Furthermore, the position of substituents on the ligand's aromatic rings has been shown to alter enantioselectivity, with selectivity decreasing in the order of meta > para > ortho substitution. nih.gov Computational studies have also highlighted a "buttressing effect," where substituents distant from the active site can influence the catalyst's chiral pocket, pushing other parts of the ligand closer to the reaction center and thereby enhancing stereoselectivity. mdpi.com The rational tuning of these electronic and steric effects is a primary strategy for optimizing stereoselectivity in asymmetric catalysis. researchgate.net

Table 1: Representative Influence of Ligand Substitution on Asymmetric Henry Reaction This table illustrates how hypothetical variations in substituents (R) on a this compound-based ligand scaffold might affect the outcome of the asymmetric Henry reaction between nitromethane and benzaldehyde. The data is representative of findings where steric and electronic factors are varied.

| Entry | Ligand Substituent (R) | Steric Hindrance | Electronic Effect | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | -CH₃ (Methyl) | Low | Electron-donating | 95 | 65 |

| 2 | -C(CH₃)₃ (tert-Butyl) | High | Electron-donating | 88 | 78 |

| 3 | -C₆H₅ (Phenyl) | Medium | Electron-withdrawing | 92 | 72 |

| 4 | -C₆H₄-CF₃ (p-Trifluoromethylphenyl) | Medium | Strongly Electron-withdrawing | 90 | 85 |

Conformationally Locked Chiral Ligands for Enhanced Asymmetric Induction

A key challenge in ligand design is controlling the conformational flexibility of the molecule. A flexible ligand can adopt multiple shapes, or conformations, which can lead to the formation of different diastereomeric transition states in a catalytic reaction, ultimately lowering the enantioselectivity. To overcome this, researchers have developed conformationally locked scaffolds. researchgate.netresearchgate.net

An efficient synthetic route has been established for a new, axially chiral this compound scaffold that is conformationally locked. researchgate.net This rigidity creates a well-defined and stable chiral environment around the metal center, which is crucial for high asymmetric induction. The design of this locked scaffold facilitates convenient and symmetrical derivatization of the diamine groups, allowing for the creation of a diverse library of ligands. researchgate.netresearchgate.net

To demonstrate the "proof-of-concept" for this approach, a series of optically pure chiral ligands based on this rigid cis-DACH scaffold were synthesized and tested in the asymmetric Henry reaction. researchgate.net The results were promising, showing excellent product yields with moderate enantioselectivity at room temperature. researchgate.netresearchgate.net Significantly, a marked increase in enantioselectivity was observed when the reaction was conducted at lower temperatures, highlighting the potential of this new class of rigid cis-DACH ligands in asymmetric catalysis. researchgate.net Modular ligands based on this compound have also been developed for use in chiral Ti salalen complexes, which effectively catalyze the asymmetric epoxidation of certain olefins with high yields and enantiomeric excesses. researchgate.net

Exploration of Chemical Switches for Axial Chirality Control

A frontier in catalyst design is the development of systems that can be externally controlled, acting as "molecular switches." Researchers have explored incorporating a chemical switch into the conformationally locked this compound scaffold. researchgate.net The primary goal of such a switch is to control the axial chirality of the ligand. researchgate.net

The underlying principle is that by inverting the ligand's axial chirality through an external stimulus, one could invert the absolute configuration of the product formed in an asymmetric reaction. researchgate.net This would allow a single catalyst to produce either of two enantiomers on demand, a highly desirable feature in chemical synthesis. This concept of a chiroptical molecular switch often involves processes like thermal isomerization or chemical modification to program and reprogram the chirality of different axes within the molecule. nih.gov

To this end, research has been undertaken on the synthesis of a novel, specifically designed crown ether, dicyclohexeno-18-crown-6. This molecule is furnished with two π-bonds within its cyclohexane (B81311) rings, which are derived from the cis-diamine scaffold. researchgate.net These bonds allow for further modification into more advanced functionalized structures, representing a tangible step toward creating a system where the axial chirality can be deliberately switched. researchgate.net

Computational Studies and Theoretical Modeling of Cis 1,2 Diaminocyclohexane

Computational chemistry provides powerful tools to investigate the structural and energetic properties of cis-1,2-diaminocyclohexane and its complexes at a molecular level. Theoretical modeling, encompassing both molecular mechanics and quantum mechanics, allows for the detailed analysis of complex stability, binding interactions, and conformational preferences, offering insights that complement experimental findings.

Advanced Research Directions and Emerging Applications

Supramolecular Chemistry and Molecular Machinery

The well-defined conformational behavior of the cyclohexane (B81311) ring makes cis-DACH a compelling component for the construction of supramolecular assemblies and molecular machines. researchgate.net Its specific stereochemistry influences the three-dimensional structure and recognition properties of larger molecules into which it is incorporated.

Host-Guest Chemistry

Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules, a fundamental concept in chiral recognition and sensing. While chiral 1,2-diaminocyclohexane is a recognized building block for creating molecules capable of chiral recognition, research in this area has predominantly utilized the trans-isomer. sigmaaldrich.com The formation of macrocycles, such as those derived from aromatic dialdehydes, which can act as hosts, has been extensively explored with trans-DACH due to its C2 symmetry and stereochemical projection of the amino groups. nih.gov These structures, including trianglimines and larger macrocycles, have shown capabilities in binding guest molecules. sigmaaldrich.comnih.gov The application of cis-DACH in creating specific host-guest systems remains a less explored but potentially fruitful area of research.

Conformational Switching Systems

A key area in the development of molecular machinery is the ability to control molecular shape through external stimuli. Researchers have explored incorporating a chemical switch into a conformationally locked cis-1,2-diamine scaffold. researchgate.net The goal of such a system is to control the axial chirality of the molecule. researchgate.net By inverting the axial chirality through a chemical modification, it is possible to consequently invert the stereochemical outcome of a reaction it catalyzes. researchgate.net This concept represents a sophisticated approach to asymmetric synthesis, where the configuration of the product could be switched on demand. researchgate.net This line of research has led to the synthesis of novel crown ethers, such as a dicyclohexeno-18-crown-6, designed with specific functional groups that allow for further modifications to create advanced, switchable structures. researchgate.net

Molecular Triangles and Cages

Self-assembly of discrete, hollow structures like molecular triangles and cages is a significant goal in supramolecular chemistry. These architectures have potential applications in catalysis, separation, and molecular encapsulation. The condensation of 1,2-diaminocyclohexane with components like terephthaldehyde can yield [3+3] cyclocondensed molecular triangles. sigmaaldrich.com However, detailed studies and the synthesis of a variety of such structures, often called "trianglimines," have primarily focused on the trans-isomer. nih.gov The specific geometry of trans-DACH is often favorable for the formation of these highly ordered, triangular macrocycles. nih.gov Similarly, while 1,2-diaminocyclohexane has been used in the synthesis of molecular cages and gigantocycles, the literature heavily favors the trans-isomer for creating these complex, three-dimensional structures. nih.gov The gauche conformation of the amino groups in cis-DACH presents different geometric considerations, and its potential for forming discrete cages and triangles is an area that warrants further investigation.

Design of Novel Ligands with Defined Stereochemistry

The primary application of chiral diamines is in the synthesis of ligands for asymmetric catalysis. The defined stereochemistry of cis-DACH provides a rigid backbone for creating a specific chiral environment around a metal center, influencing the enantioselectivity of chemical reactions.

Axially Chiral Ligands

While ligands based on trans-1,2-diaminocyclohexane are common in asymmetric catalysis, those derived from the cis-isomer are significantly underrepresented. researchgate.net To address this, research has focused on designing axially chiral, conformationally locked scaffolds from cis-DACH. researchgate.net An efficient synthesis for such a scaffold has been developed, which prevents the conformational flipping of the cyclohexane ring and thus locks the molecule in a specific chiral conformation. nih.gov This "conformational lock" allows for the convenient and symmetrical derivatization of the amino groups, providing a modular approach to a new class of ligands. nih.gov The absolute configuration of one such scaffold was confirmed through single-crystal X-ray crystallography. researchgate.net These axially chiral ligands have shown promise as catalysts, demonstrating the potential of this novel design strategy. nih.gov

Exploration of Diverse Substituted Derivatives for Enhanced Performance

Modifying the basic cis-DACH scaffold by adding various substituents is a key strategy for fine-tuning the steric and electronic properties of ligands and other functional molecules, thereby enhancing their performance in specific applications.

Researchers have synthesized libraries of chemically diverse secondary diamine ligands starting from an optically pure cis-DACH scaffold. researchgate.net These derivatives were then evaluated as chiral catalysts in two important carbon-carbon bond-forming reactions: the asymmetric Henry reaction and asymmetric transfer hydrogenation. researchgate.net The performance of these ligands in the Henry reaction varied depending on the steric and electronic nature of the substituents, with a range of catalytic activities and enantioselectivities observed. researchgate.net For instance, modular ligands based on cis-DACH have been successfully used in the titanium-catalyzed asymmetric epoxidation of unfunctionalized terminal olefins, achieving high yields and enantiomeric excesses (up to 96% ee) with low catalyst loadings. nih.gov

The following table summarizes the performance of various substituted cis-DACH-based ligands in the asymmetric Henry reaction between benzaldehyde (B42025) and nitromethane.

| Ligand Derivative Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) | Temperature (°C) |

|---|---|---|---|

| Benzyl | 95 | 45 | Room Temp. |

| 2-Naphthylmethyl | 99 | 52 | Room Temp. |

| 2-Picolyl | 99 | 60 | Room Temp. |

| (R)-1-Phenylethyl | 99 | 25 | Room Temp. |

| 2-Picolyl | 99 | 75 | 0 |

Data sourced from studies on new conformationally locked chiral cis-1,2-diaminocyclohexane scaffolds. nih.gov

Beyond catalysis, substituted this compound derivatives have been synthesized and explored as potent factor Xa inhibitors, which are important anticoagulant agents. chemscene.com This research involves creating complex derivatives and studying their structure-activity relationships to optimize their inhibitory activity and pharmacokinetic profiles. chemscene.com

Investigation of Aggregation Properties in Solution and Solid State

The aggregation behavior of this compound and its derivatives is a key area of research, as the formation of ordered structures can lead to materials with novel properties. While studies on the parent diamine are limited, research on its complexes provides significant insights into its aggregation potential, particularly in the solid state.

In the solid state, the spatial arrangement of the amino groups in the cis-isomer allows for the formation of specific intermolecular interactions, leading to ordered crystalline structures. A notable example is the crystal structure of (this compound)bis(thiocyanato-κN)zinc(II). In this complex, the this compound ligand coordinates to the zinc(II) center. The crystal packing reveals that the molecules are linked through intermolecular N-H···S hydrogen bonds, forming chains that propagate along the crystallographic a-axis. This demonstrates the capacity of the cis-diaminocyclohexane framework to direct the assembly of molecules into extended one-dimensional arrays in the solid state.

The investigation of aggregation properties in solution is more complex. The conformational flexibility of the cyclohexane ring and the potential for intramolecular hydrogen bonding can influence the self-assembly behavior. While detailed studies on the self-aggregation of the parent this compound in solution are not extensively reported, research on its derivatives, such as Schiff bases, suggests that intermolecular interactions can drive the formation of supramolecular assemblies. The nature of the solvent and the presence of coordinating species can significantly impact the extent and nature of this aggregation.

Potential in Sensing Applications (e.g., Optical or Chiroptical Probes)

The development of chemical sensors for the selective detection of ions and molecules is a critical area of analytical chemistry. This compound serves as a valuable building block for the synthesis of optical and chiroptical probes due to its chiral nature and the presence of two reactive amino groups. These amino groups can be readily functionalized to introduce chromophores or fluorophores, creating molecules that exhibit a change in their optical properties upon binding to a target analyte.

Schiff base derivatives of this compound are particularly promising for the development of colorimetric and fluorescent sensors. The imine nitrogen atoms of the Schiff base, along with other donor atoms, can act as a binding site for metal ions. The coordination of a metal ion can alter the electronic structure of the Schiff base, leading to a change in its absorption or emission spectrum. This change can be observed by the naked eye or measured with a spectrophotometer, allowing for the qualitative and quantitative detection of the metal ion. The stereochemistry of the cis-diaminocyclohexane backbone can influence the preorganization of the binding site, potentially leading to enhanced selectivity for specific metal ions.

Furthermore, the inherent chirality of this compound makes it an attractive scaffold for the development of chiroptical probes. Chiroptical spectroscopy, particularly circular dichroism (CD), is highly sensitive to the stereochemical environment. A chiroptical sensor based on a chiral ligand, such as a derivative of this compound, can exhibit a distinct CD signal. Upon binding to an analyte, the conformation of the ligand-analyte complex can change, leading to a modulation of the CD spectrum. This change in the chiroptical properties can be used for highly sensitive and selective detection, and in some cases, for the determination of the enantiomeric excess of a chiral analyte. While specific examples of chiroptical probes based on simple this compound derivatives are still emerging, the underlying principles suggest a significant potential for this class of compounds in sensing applications.

Q & A

Q. How can cis- and trans-1,2-diaminocyclohexane isomers be separated experimentally?

The isomers can be separated via selective complexation with nickel(II) ions. cis-1,2-Diaminocyclohexane forms a yellow Ni(cis-dac)₂Cl₂ complex, while the trans isomer precipitates as a violet Ni(trans-dac)₂(H₂O)₂Cl₂ complex under controlled pH and temperature conditions . This method leverages differences in stereoelectronic properties and solubility of the complexes.

Q. What are the key physical properties of this compound relevant to experimental handling?

The compound is a liquid at room temperature (melting point: -55.3°C) with a boiling point of ~115°C. It is highly soluble in ethanol, ether, and chloroform but poorly soluble in water. Its density (0.8228 g/cm³) and refractive index (1.4552) are critical for purification via distillation or chromatography .

Q. How can this compound be utilized in synthesizing chiral metal complexes?

The compound acts as a bidentate ligand due to its two adjacent amine groups. For example, cobalt complexes like [CpCo(cis-dac)I]I are synthesized by reacting CpCo(CO)I₂ with this compound under nitrogen, with CO evolution monitored to confirm reaction progress. NMR and HRMS are used to validate the product .

Q. What methods are employed to confirm the stereochemical purity of this compound derivatives?

Second harmonic generation (SHG) is a high-throughput technique to detect conglomerate formation in salts of diamines. For example, (±)-trans-1,2-diaminocyclohexane salts exhibit SHG activity, which can be adapted for cis isomers to assess enantiomeric purity .

Advanced Research Questions

Q. How does the N–N distance in this compound influence its reactivity in cyclization reactions?

The N–N distance (~2.96 Å) determines its ability to form fused polycyclic compounds. For example, reacting this compound with tetracyclanes yields hexaazaperhydrodibenzotetracenes (72–82% yield) via heterocyclization. DFT studies confirm that the chair conformation of the cyclohexane ring and trans-fusion of piperazine/triazinane rings are critical for selectivity .

Q. What role does this compound play in structure-activity relationship (SAR) studies for Factor Xa inhibitors?

Derivatives with 5-6 fused rings as S1 moieties (e.g., pyridopyrimidinones) show enhanced solubility and reduced food effects. SAR optimization involves substituting the cyclohexane backbone with groups that improve binding to Factor Xa’s hydrophobic pocket. In vitro assays and crystallographic data validate improved inhibitory potency (IC₅₀ < 10 nM) .

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound complexes?

DFT analysis of copper(II) complexes (e.g., Cu(Dach)₂(N₃)Cl·3H₂O) reveals ligand-to-metal charge transfer transitions and geometric distortions. Calculations at the B3LYP/def2-TZVP level correlate experimental UV-Vis spectra with frontier molecular orbital energies, confirming the role of Jahn-Teller effects in stability .

Q. What mechanistic insights explain the interaction of cis-diaqua(this compound)platinum(II) with bioactive ligands?

Kinetic studies in aqueous medium show a two-step mechanism: (i) rapid ligand substitution at the axial aqua site, followed by (ii) slower chelate ring opening. The rate constants (k₁ ~ 10³ M⁻¹s⁻¹) depend on ligand basicity and steric hindrance, analyzed via stopped-flow spectroscopy .

Q. How is this compound employed in enantioselective catalysis?

Titanium salalen catalysts derived from this compound enable asymmetric epoxidation of terminal olefins using H₂O₂. The chiral diamine backbone induces >90% enantiomeric excess (ee) by stabilizing a peroxo-titanium intermediate. Computational models (M06-2X/cc-pVTZ) rationalize stereocontrol via non-covalent interactions .

Q. What challenges arise in crystallizing this compound derivatives, and how are they addressed?

Polymorphism and hydrate formation are common due to hydrogen-bonding flexibility. Techniques like solvent-drop grinding and variable-temperature XRD identify stable polymorphs. For example, the oxalato-platinum(II) complex crystallizes in a monoclinic system (P2₁/c), confirmed via single-crystal diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。